Lipophilicity Modulation: XLogP3 of 2.8 Versus 1.9 for Methoxy and Non-alkoxy Analogs
The target compound's computed XLogP3 of 2.8 [2] represents a 0.9 log unit increase compared to both 3-Bromo-4-methylpyridine (XLogP3 1.9) [1] and 3-Bromo-5-methoxy-4-methylpyridine (XLogP3 1.9) [3]. This difference, driven by the -OCHF2 group, places the compound within the optimal lipophilicity range (LogD 1–3) often associated with improved passive permeability and oral absorption while remaining below the higher risk threshold (LogP > 5) for poor solubility and promiscuous binding.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (3-Bromo-5-difluoromethoxy-4-methylpyridine) |
| Comparator Or Baseline | 3-Bromo-4-methylpyridine XLogP3 = 1.9; 3-Bromo-5-methoxy-4-methylpyridine XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.9 (vs. both analogs) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
A logP difference of ~0.9 units significantly impacts membrane permeability, solubility, and off-target binding profiles, directly influencing the selection of intermediates for central nervous system or orally targeted programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 817630, 3-Bromo-4-methylpyridine. https://pubchem.ncbi.nlm.nih.gov/compound/817630 View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 121227905, 3-Bromo-5-difluoromethoxy-4-methylpyridine. https://pubchem.ncbi.nlm.nih.gov/compound/121227905 View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 57363789, 3-Bromo-5-methoxy-4-methylpyridine. https://pubchem.ncbi.nlm.nih.gov/compound/57363789 View Source
